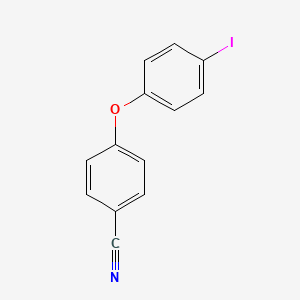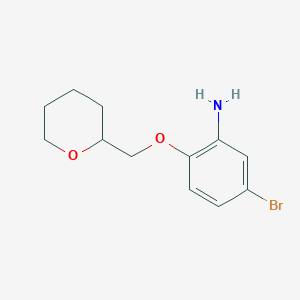
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline
Overview
Description
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline, also known as 5-Bromo-2-THPMA, is an organic compound that is widely used in scientific research. It is a derivative of aniline, a basic aromatic amine. 5-Bromo-2-THPMA has a wide range of applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the investigation of biochemical processes.
Scientific Research Applications
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA has a wide range of scientific research applications. It is used to study the structure and function of enzymes and other proteins, as well as to investigate the biochemical processes involved in drug metabolism. 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA is also used in the synthesis of biologically active compounds, such as drugs, hormones, and vitamins. In addition, it is used to study the interactions between drugs and their receptors, as well as the mechanisms of drug action.
Mechanism Of Action
The mechanism of action of 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA is not yet fully understood. However, it is believed to interact with specific proteins and enzymes in the cell, altering their structure and function. This alteration can result in changes in the biochemical processes of the cell, such as drug metabolism and hormone production.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA are not yet fully understood. However, it is believed to affect the metabolism of drugs, hormones, and vitamins, as well as the production of specific proteins and enzymes. In addition, it may affect the activity of certain receptors, such as those involved in the regulation of blood pressure and heart rate.
Advantages And Limitations For Lab Experiments
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic and has a low vapor pressure, making it safe to use in laboratory settings. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for research on 5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)anilinePMA. These include further investigation of its mechanism of action and biochemical and physiological effects, as well as the development of new applications for it in the synthesis of biologically active compounds and the study of drug-receptor interactions. In addition, further research could be conducted to improve its solubility in aqueous solutions, making it more useful in laboratory experiments.
properties
IUPAC Name |
5-bromo-2-(oxan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWZXBYBLJCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(tetrahydro-2H-pyran-2-ylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



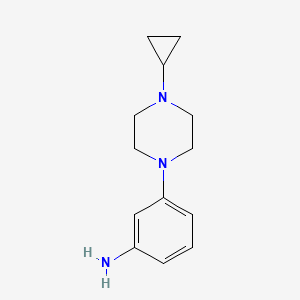
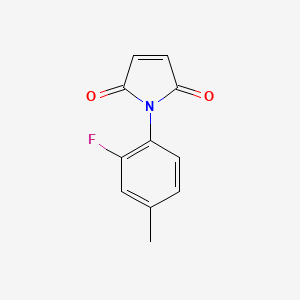
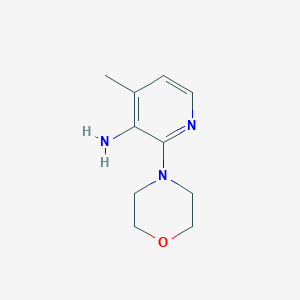
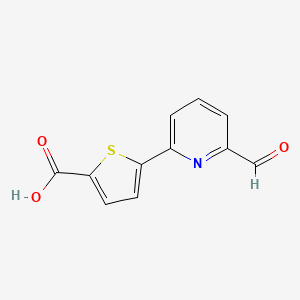
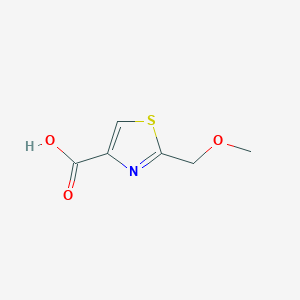
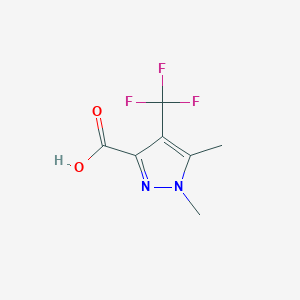
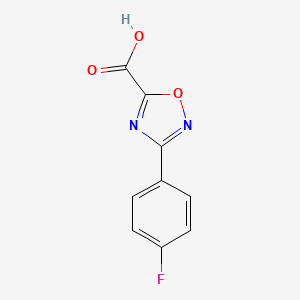
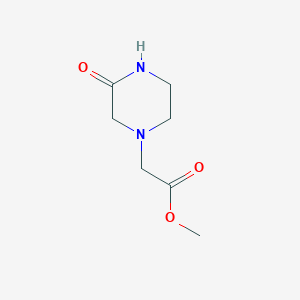
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386015.png)
![N-Methyl-N-(4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}benzyl)amine](/img/structure/B1386016.png)
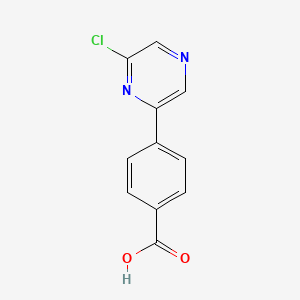
![[2-(Oxan-4-yloxy)pyridin-4-yl]methanamine](/img/structure/B1386019.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386020.png)
